molecular formula C11H14BrN3O2 B12223016 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B12223016
M. Wt: 300.15 g/mol
InChI Key: BABLZQUGIUUEJK-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a chemical compound that features a bromopyrimidine moiety linked to a piperidine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can be synthesized through a multi-step process involving the following key steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or a brominating agent to yield 5-bromopyrimidine.

    Ether Formation: The 5-bromopyrimidine is then reacted with piperidine in the presence of a base to form the ether linkage, resulting in 4-[(5-bromopyrimidin-2-yl)oxy]piperidine.

    Acetylation: Finally, the piperidine derivative is acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products:

  • Substitution reactions yield various substituted pyrimidine derivatives.
  • Reduction reactions yield the corresponding alcohol.
  • Oxidation reactions yield N-oxides of the piperidine ring.

Scientific Research Applications

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    1-(5-Bromopyrimidin-2-yl)piperidin-4-one: Similar structure but lacks the ethanone moiety.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a pyridine ring instead of a pyrimidine ring and has a hydroxyl group.

Uniqueness: 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromopyrimidine moiety allows for versatile chemical modifications, while the piperidine ring provides structural rigidity and potential biological activity.

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]ethanone

InChI

InChI=1S/C11H14BrN3O2/c1-8(16)15-4-2-10(3-5-15)17-11-13-6-9(12)7-14-11/h6-7,10H,2-5H2,1H3

InChI Key

BABLZQUGIUUEJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br

Origin of Product

United States

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